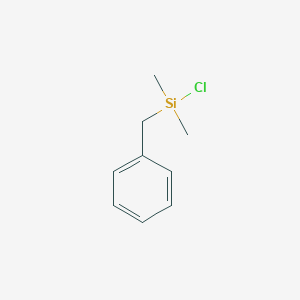

Benzylchlorodimethylsilane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl-chloro-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClSi/c1-11(2,10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHNFDUSOVXXOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062012 | |

| Record name | Silane, chlorodimethyl(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1833-31-4 | |

| Record name | [(Chlorodimethylsilyl)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1833-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ((chlorodimethylsilyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001833314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [(chlorodimethylsilyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chlorodimethyl(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylchlorodimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Benzylchlorodimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylchlorodimethylsilane (BCS) is a versatile organosilicon compound of significant interest in organic synthesis and materials science. Its unique combination of a reactive chlorosilyl group and a sterically demanding benzyl moiety makes it a valuable reagent for the introduction of the benzyldimethylsilyl protecting group and as a precursor for more complex organosilane structures. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, intended to serve as a practical resource for researchers in both academic and industrial settings. This document outlines a robust synthetic protocol via the Grignard reaction, presents a thorough analysis of its spectroscopic and chromatographic properties, and includes detailed experimental procedures and data visualizations to facilitate its preparation and identification.

Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound is the Grignard reaction. This method involves the preparation of a benzylmagnesium chloride Grignard reagent from benzyl chloride, which is then reacted with an excess of dichlorodimethylsilane. The excess dichlorodimethylsilane is crucial to favor the formation of the monosubstituted product over the disubstituted species.

Synthetic Pathway

The synthesis proceeds in two primary steps: the formation of the Grignard reagent followed by its reaction with dichlorodimethylsilane.

Benzylchlorodimethylsilane (CAS: 1833-31-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylchlorodimethylsilane (CAS number 1833-31-4), a versatile organosilicon compound, serves as a critical reagent and building block in a multitude of applications spanning organic synthesis, materials science, and nanotechnology. Its unique molecular structure, featuring a reactive chlorosilyl group and a sterically influential benzyl moiety, allows for the strategic introduction of the benzyldimethylsilyl group onto various substrates. This guide provides an in-depth overview of its core properties, reactivity, applications, and safety protocols, tailored for the scientific community.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a distinctive odor.[1] Its key physical and chemical properties are summarized below for easy reference.

| Property | Value | Citations |

| CAS Number | 1833-31-4 | [2][3][4][5] |

| Molecular Formula | C₉H₁₃ClSi | [2][4][6] |

| Molecular Weight | 184.74 g/mol | [2][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [5][7] |

| Boiling Point | 101-103 °C at 18 mmHg211 °C (at atmospheric pressure) | [2][3][4][5] |

| Melting Point | < 0 °C | [2][5][7][8] |

| Density | 1.018 g/mL at 25 °C | [2][3][5] |

| Refractive Index (n₂₀/D) | 1.511 | [2][3][5] |

| Flash Point | 73 °C (163.4 °F) - closed cup194 °F (90 °C) | [5][8][9] |

| Solubility | Soluble in ethanol and acetone. Reacts with water and protic solvents. | [5][7][8] |

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the labile silicon-chlorine bond. This bond is highly susceptible to nucleophilic attack, making the compound an excellent silylating agent.

Hydrolysis: this compound reacts rapidly with water and other protic solvents in a hydrolysis reaction.[5][7] This reaction cleaves the Si-Cl bond to form benzyldimethylsilanol and hydrochloric acid. The silanol intermediate is often unstable and can undergo self-condensation to form the corresponding disiloxane. This high sensitivity to moisture necessitates handling and storage under inert, anhydrous conditions.[2][3][5]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemimpex.com [chemimpex.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | 1833-31-4 [chemicalbook.com]

- 7. This compound CAS#: 1833-31-4 [m.chemicalbook.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. Protective Groups [organic-chemistry.org]

Benzylchlorodimethylsilane molecular weight and formula

An In-depth Technical Guide to Benzylchlorodimethylsilane

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides a detailed overview of this compound, a versatile organosilicon compound.

Physicochemical Properties

This compound is a colorless liquid with a distinctive molecular structure that lends itself to a variety of chemical syntheses.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₃ClSi[1][2] |

| Linear Formula | C₆H₅CH₂Si(CH₃)₂Cl[3] |

| Molecular Weight | 184.74 g/mol [1][2] |

| Density | 1.018 g/mL at 25 °C[1][2][3] |

| Boiling Point | 101-103 °C at 18 mmHg[1][2][3][4] |

| Refractive Index | n20/D 1.511[2][3] |

| CAS Number | 1833-31-4[1][2] |

Applications in Research and Development

This compound serves as a crucial building block in organic and materials science. Its reactivity makes it a valuable reagent in a multitude of applications.[2][5]

Key Application Areas:

-

Organic Synthesis: It is widely utilized in organic synthesis, particularly for preparing silicon-containing compounds.[1] The compound is a versatile reagent for introducing the benzyldimethylsilyl group.

-

Surface Modification: It is employed to modify the surfaces of various materials, which can improve adhesion properties.[2] This is particularly relevant in industries like electronics and automotive where strong bonding is critical.[2]

-

Polymer Chemistry: This compound is a key reagent in producing silane-modified polymers, which are used in coatings and adhesives to enhance durability and chemical resistance.[2] Its reactivity allows for the formation of siloxane networks, which are crucial for developing high-performance polymers and composites.[2]

-

Nanotechnology: It plays a role in the functionalization of nanoparticles, enhancing their stability and compatibility in different environments.[2]

-

Pharmaceuticals and Agrochemicals: this compound is important in the fields of pharmaceuticals and agrochemicals.[1]

Caption: Logical relationship of this compound's core applications.

Experimental Protocols

The following outlines a general experimental protocol for the utilization of this compound in the silylation of an alcohol, a common application in organic synthesis.

Objective: To protect a hydroxyl group as a benzyldimethylsilyl ether.

Materials:

-

This compound

-

The alcohol to be protected

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, Imidazole)

-

Inert atmosphere (e.g., Nitrogen, Argon)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the alcohol in the anhydrous solvent in a flame-dried flask.

-

Addition of Base: Add a slight excess (1.1-1.5 equivalents) of the base to the solution. This will act as a scavenger for the HCl generated during the reaction.

-

Addition of Silylating Agent: Slowly add a slight excess (1.1-1.2 equivalents) of this compound to the stirred solution at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction mixture, typically with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an appropriate organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation.

This protocol serves as a general guideline and may require optimization based on the specific substrate and reaction scale.

References

An In-Depth Technical Guide to the Spectral Data of Benzylchlorodimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for benzylchlorodimethylsilane, a key organosilicon compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The spectral data for this compound is crucial for confirming its structure and purity. Below is a summary of the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the benzyl group, the methylene protons, and the methyl protons attached to the silicon atom.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~2.20 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~0.40 | Singlet | 6H | Methyl protons (-Si(CH₃)₂) |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Quaternary aromatic carbon (C-1) |

| ~128.5 | Aromatic CH carbons (C-3, C-5) |

| ~128.3 | Aromatic CH carbons (C-2, C-6) |

| ~124.5 | Aromatic CH carbon (C-4) |

| ~26 | Methylene carbon (-CH₂-) |

| ~2 | Methyl carbons (-Si(CH₃)₂) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3030 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Medium | Aliphatic C-H Stretch |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Bending |

| 1250 | Strong | Si-CH₃ Bending |

| 820 - 780 | Strong | Si-C Stretch |

| ~800 | Strong | Si-Cl Stretch |

| 730, 695 | Strong | Aromatic C-H Out-of-Plane Bending |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 184 | Moderate | [M]⁺ (Molecular Ion for ³⁵Cl isotope) |

| 186 | Low | [M+2]⁺ (Molecular Ion for ³⁷Cl isotope) |

| 169 | High | [M - CH₃]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |

| 65 | Moderate | [C₅H₅]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data of this compound.

NMR Spectroscopy

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

Instrumentation: Data is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the salt plates or the solvent-filled cell is recorded first and then subtracted from the sample spectrum.

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization. Direct infusion via a heated probe may also be used.

Ionization: Electron Ionization (EI) is a common method, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Data Interpretation and Visualization

The following diagram illustrates the logical relationship of the key spectral data points for the identification of this compound.

An In-depth Technical Guide to the Reactivity of Benzylchlorodimethylsilane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylchlorodimethylsilane [(Bn)(CH₃)₂SiCl] is a versatile organosilicon compound widely utilized in organic synthesis. Its reactivity is primarily characterized by the electrophilic nature of the silicon atom, making it susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including alcohols, amines, thiols, and organometallic reagents. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in designing and optimizing synthetic strategies involving this reagent.

The core of this compound's reactivity lies in the facile nucleophilic substitution at the silicon center, where the chloride ion acts as a good leaving group. This process, often referred to as silylation, is a powerful method for the protection of sensitive functional groups, the derivatization of molecules for analytical purposes, and the construction of more complex organosilicon frameworks. The benzyl group, while sterically more demanding than a methyl group, can influence the reactivity and stability of the resulting silyl derivatives and offers an additional handle for chemical modification, such as deprotection via hydrogenolysis.

This guide will delve into the reaction mechanisms, present quantitative data on reactivity where available, provide detailed experimental protocols for key transformations, and offer spectroscopic data for the characterization of the resulting silylated products.

Reaction with Alcohols

The reaction of this compound with alcohols proceeds via a nucleophilic substitution mechanism to form benzyldimethylsilyl ethers. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines such as triethylamine or imidazole. The choice of base can influence the reaction rate and selectivity.

General Reaction Scheme:

The reactivity of alcohols towards silylation is influenced by steric hindrance. Primary alcohols are generally more reactive than secondary alcohols, which are, in turn, more reactive than tertiary alcohols.

Quantitative Data on Silylation of Alcohols

| Alcohol | Silylating Agent | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl alcohol | Hexamethyldisilazane (HMDS) | H-β zeolite | Toluene | 5 | 95 | [1] |

| Benzyl alcohol | Hexamethyldisilazane (HMDS) | H-β zeolite | Neat | 1.3 | 97 | [1] |

| Cyclohexanol | Hexamethyldisilazane (HMDS) | H-β zeolite | Toluene | 12 | 95 | [1] |

| Cyclohexanol | Hexamethyldisilazane (HMDS) | H-β zeolite | Neat | 2.0 | 98 | [1] |

Experimental Protocol: Silylation of Cyclohexanol with this compound

This protocol is adapted from general silylation procedures.[2]

Materials:

-

Cyclohexanol

-

This compound

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of cyclohexanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the benzyldimethylsilyl ether of cyclohexanol.

Reaction with Amines

Primary and secondary amines readily react with this compound to form N-silylated amines. Similar to the reaction with alcohols, a base is typically required to scavenge the HCl produced. In some cases, an excess of the amine substrate can also serve as the base. The reactivity of amines is influenced by their nucleophilicity and steric bulk. Aliphatic amines are generally more reactive than aromatic amines due to the higher nucleophilicity of the nitrogen atom.[3]

General Reaction Scheme:

Experimental Protocol: Reaction of this compound with Aniline

This protocol is adapted from a procedure for the benzylation of aniline.[4]

Materials:

-

Aniline

-

This compound

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flask equipped with a reflux condenser and a mechanical stirrer, place aniline (4 eq), sodium bicarbonate (1.25 eq), and water.

-

Heat the mixture to 90-95 °C with vigorous stirring.

-

Slowly add this compound (1 eq) over 1.5-2 hours.

-

Maintain the reaction at 90-95 °C for an additional 2 hours.

-

Cool the mixture and separate the organic layer.

-

Wash the organic layer with a saturated salt solution.

-

Dry the organic layer with anhydrous sodium sulfate and filter.

-

Remove the excess aniline by distillation under reduced pressure to obtain the N-benzyldimethylsilylaniline.

Reaction with Thiols

Thiols are excellent nucleophiles and react readily with this compound to form benzyldimethylsilyl thioethers. The reaction is typically carried out in the presence of a base, such as triethylamine or potassium carbonate, to deprotonate the thiol and generate the more nucleophilic thiolate anion.

General Reaction Scheme:

Quantitative Data on the Reaction of Benzyl Chloride with Thiols

The following data for the reaction of benzyl chloride with thiols provides insight into the expected reactivity with this compound.

| Thiol | Base | Solvent | Time (min) | Yield (%) | Reference |

| Thiophenol | Et₃N | Water | 60 | 95 | [5] |

| Thiophenol | K₂CO₃ | Water | 60 | ~90 | [5] |

| p-Chlorothiophenol | Et₃N | Water | 75 | 92 | [5] |

| p-Methylthiophenol | Et₃N | Water | 50 | 96 | [5] |

Experimental Protocol: Reaction of this compound with Thiophenol

This protocol is based on the reaction of benzyl chloride with thiophenol in water.[5]

Materials:

-

Thiophenol

-

This compound

-

Triethylamine (Et₃N)

-

Water

-

Diethyl ether

Procedure:

-

In a flask, mix thiophenol (1 eq), this compound (1 eq), and triethylamine (1.1 eq) in water.

-

Stir the mixture vigorously at room temperature for 60 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, extract the reaction mixture with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the benzyldimethylsilyl thioether.

Reaction with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful carbon-based nucleophiles that can react with this compound to form new silicon-carbon bonds. These reactions provide a route to a variety of tetraorganosilanes.

General Reaction Scheme:

The reaction of benzyl chloride with magnesium readily forms the corresponding benzylmagnesium chloride in high yield (87-98%).[6] This Grignard reagent can then be used in subsequent reactions.

Experimental Protocol: Reaction of this compound with a Grignard Reagent

This is a general procedure adapted from protocols for Grignard reactions.[6][7]

Materials:

-

This compound

-

Grignard reagent (e.g., Methylmagnesium bromide in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere at 0 °C, slowly add the Grignard reagent (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or flash column chromatography.

Spectroscopic Data of Benzyldimethylsilylated Compounds

The following tables summarize typical spectroscopic data for compounds containing the benzyldimethylsilyl group.

¹H NMR Spectral Data

| Compound Type | Si-CH₃ (ppm) | Si-CH₂-Ph (ppm) | Ph-H (ppm) | Other characteristic signals (ppm) |

| Benzyldimethylsilyl Ether | ~0.1 - 0.3 (s, 6H) | ~2.2 - 2.4 (s, 2H) | ~7.0 - 7.3 (m, 5H) | Protons of the alcohol moiety |

| N-Benzyldimethylsilylamine | ~0.1 - 0.3 (s, 6H) | ~2.3 - 2.5 (s, 2H) | ~7.0 - 7.3 (m, 5H) | Protons of the amine moiety |

| Benzyldimethylsilyl Thioether | ~0.2 - 0.4 (s, 6H) | ~2.3 - 2.5 (s, 2H) | ~7.0 - 7.3 (m, 5H) | Protons of the thiol moiety |

¹³C NMR Spectral Data

| Compound Type | Si-CH₃ (ppm) | Si-CH₂-Ph (ppm) | Ph-C (ppm) | Other characteristic signals (ppm) |

| Benzyldimethylsilyl Ether | ~ -2.0 - 0.0 | ~25.0 - 28.0 | ~124.0 - 140.0 | Carbons of the alcohol moiety |

| N-Benzyldimethylsilylamine | ~ -1.0 - 1.0 | ~26.0 - 29.0 | ~124.0 - 141.0 | Carbons of the amine moiety |

| Benzyldimethylsilyl Thioether | ~ 0.0 - 2.0 | ~27.0 - 30.0 | ~124.0 - 140.0 | Carbons of the thiol moiety |

IR Spectral Data

| Bond | Functional Group | Characteristic Absorption (cm⁻¹) |

| Si-C | Alkylsilyl | 1250 (s, sharp), 840-760 (s) |

| Si-O-C | Silyl ether | 1100-1000 (s, strong) |

| C-H (aromatic) | Benzyl group | 3100-3000 (m), 1600, 1500 (m) |

| C-H (aliphatic) | Methyl/Methylene | 2960-2850 (s) |

Mass Spectrometry Fragmentation

The mass spectra of benzyldimethylsilylated compounds often show characteristic fragmentation patterns. A prominent peak is frequently observed for the benzyldimethylsilyl cation [(Bn)(CH₃)₂Si]⁺ at m/z 135. Loss of the benzyl group (M-91) is also a common fragmentation pathway.[8]

Reaction Mechanisms and Logical Relationships

The reaction of this compound with nucleophiles predominantly follows a bimolecular nucleophilic substitution (Sₙ2) mechanism at the silicon center.

Sₙ2 Reaction Pathway at Silicon

References

- 1. Nucleophilic substitution at silicon (SN2@Si) via a central reaction barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. quora.com [quora.com]

- 4. scienceopen.com [scienceopen.com]

- 5. sciforum.net [sciforum.net]

- 6. rsc.org [rsc.org]

- 7. GCMS Section 6.13 [people.whitman.edu]

- 8. mdpi.com [mdpi.com]

The Silylation of Alcohols with Benzylchlorodimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction mechanism between benzylchlorodimethylsilane and alcohols. This reaction is a cornerstone of synthetic chemistry, primarily utilized for the protection of hydroxyl groups, a critical step in the synthesis of complex molecules and active pharmaceutical ingredients. This document outlines the reaction mechanism, provides generalized experimental protocols, and discusses the factors influencing reaction outcomes.

Core Reaction Mechanism: A Nucleophilic Substitution

The reaction of this compound with an alcohol is a classic example of a nucleophilic substitution reaction, specifically proceeding through an SN2 (bimolecular nucleophilic substitution) mechanism. In this process, the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic silicon atom of the this compound. This concerted step involves the formation of a new silicon-oxygen bond and the simultaneous cleavage of the silicon-chlorine bond, with the chloride ion acting as the leaving group.

The overall transformation results in the formation of a benzyldimethylsilyl ether and hydrochloric acid as a byproduct. Due to the generation of HCl, a non-nucleophilic base is typically required to neutralize the acid and drive the reaction to completion.

Factors Influencing Reactivity:

-

Steric Hindrance: The rate of the SN2 reaction is highly sensitive to steric bulk around the reacting centers. Consequently, the reaction is most rapid for primary alcohols, followed by secondary alcohols. Tertiary alcohols react significantly slower due to the steric congestion around the hydroxyl group, which impedes the approach of the silylating agent.

-

Role of a Base: A base is crucial for the efficient silylation of alcohols. Its primary role is to deprotonate the alcohol, forming a more potent nucleophile, the alkoxide. Common bases employed for this purpose include tertiary amines such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA), as well as imidazole. The base also serves to neutralize the hydrochloric acid generated during the reaction, preventing potential side reactions or degradation of acid-sensitive substrates.

-

Catalysis: Nucleophilic catalysts, most notably 4-(Dimethylamino)pyridine (DMAP), can significantly accelerate the rate of silylation. DMAP functions by first reacting with the this compound to form a highly reactive silylated pyridinium intermediate. This intermediate is a much stronger electrophile than the starting chlorosilane and is readily attacked by the alcohol, even less nucleophilic ones.

Visualizing the Reaction Pathway

The following diagrams illustrate the uncatalyzed and DMAP-catalyzed reaction mechanisms.

Hydrolytic Stability of Benzylchlorodimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylchlorodimethylsilane ((C₆H₅CH₂)Si(CH₃)₂Cl) is a versatile organosilicon compound utilized in a variety of applications, including as a protecting group for alcohols and in the synthesis of more complex organosilicon molecules. Its utility is often dictated by its reactivity, particularly its sensitivity to water. This technical guide provides an in-depth analysis of the hydrolytic stability of this compound, consolidating available information on its reactivity, reaction mechanisms, and the experimental protocols for stability assessment. While specific kinetic data for this compound is not extensively available in the public domain, this guide draws upon the well-established principles of chlorosilane hydrolysis to provide a comprehensive overview for researchers.

Hydrolytic Reactivity and Mechanism

This compound is characterized by its high sensitivity to moisture. It reacts rapidly with water and other protic solvents in a hydrolysis reaction.[1] This reactivity is a key consideration for its handling, storage, and application, necessitating inert atmosphere conditions to prevent premature degradation.

The hydrolysis of this compound proceeds via a nucleophilic substitution reaction at the silicon center. The primary products of this reaction are benzyldimethylsilanol and hydrochloric acid (HCl), as depicted in the reaction scheme below.

Reaction Scheme: C₆H₅CH₂Si(CH₃)₂Cl + H₂O → C₆H₅CH₂Si(CH₃)₂OH + HCl

The benzyldimethylsilanol product is itself reactive and can undergo self-condensation to form 1,3-dibenzyl-1,1,3,3-tetramethyldisiloxane, with the elimination of a water molecule.

Condensation Reaction: 2 C₆H₅CH₂Si(CH₃)₂OH → (C₆H₅CH₂)(CH₃)₂Si-O-Si(CH₃)₂(CH₂C₆H₅) + H₂O

The mechanism of hydrolysis for chlorosilanes is generally understood to be first-order with respect to the chlorosilane. The order with respect to water can vary depending on the reaction conditions. In the absence of a catalyst, the reaction can be second-order in water, suggesting the involvement of a second water molecule in the transition state. However, in the presence of a nucleophilic catalyst, the reaction becomes first-order in water.

Quantitative Data on Hydrolytic Stability

| Parameter | Condition | Relative Rate/Stability | Notes |

| Hydrolysis Rate | Neutral pH (approx. 7) | Very Fast | The presence of the electron-withdrawing chlorine atom polarizes the Si-Cl bond, making the silicon atom highly susceptible to nucleophilic attack by water. |

| Acidic pH (< 7) | Fast | While acid catalysis is a common mechanism for the hydrolysis of other silanes like alkoxysilanes, the inherent reactivity of the Si-Cl bond means that the hydrolysis of this compound is rapid even without explicit acid catalysis. | |

| Basic pH (> 7) | Very Fast | Base catalysis can accelerate the hydrolysis by providing a stronger nucleophile (hydroxide ion). | |

| Effect of Solvent | Protic Solvents (e.g., alcohols, water) | High Reactivity | Protic solvents can participate in the hydrolysis reaction, leading to rapid decomposition. |

| Aprotic Solvents (e.g., THF, DCM) | Increased Stability | In the absence of water, this compound is significantly more stable. However, trace amounts of moisture in these solvents can still lead to hydrolysis. | |

| Temperature | Increasing Temperature | Increased Reaction Rate | As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. |

Experimental Protocols for Assessing Hydrolytic Stability

While specific protocols for this compound are not detailed in the literature, the following methodologies, adapted from general procedures for studying chlorosilane and other organosilane hydrolysis, can be employed.

Titrimetric Analysis

Principle: This method quantifies the hydrochloric acid (HCl) produced during the hydrolysis reaction by titration with a standardized base.

Detailed Methodology:

-

Reaction Setup: In a thermostated reaction vessel, a known concentration of this compound is dissolved in a suitable inert solvent (e.g., anhydrous acetone or THF).

-

Initiation of Hydrolysis: A specific volume of water or a buffered aqueous solution is added to the silane solution to initiate the hydrolysis. The time of addition is recorded as t=0.

-

Sampling: At predetermined time intervals, aliquots of the reaction mixture are withdrawn.

-

Quenching: The reaction in the aliquot is immediately quenched by adding it to a flask containing a cold, immiscible solvent (e.g., diethyl ether) and ice-cold water.

-

Extraction and Titration: The aqueous layer, containing the HCl, is separated. The amount of HCl is then determined by titration with a standardized solution of sodium hydroxide (NaOH) using a suitable indicator (e.g., phenolphthalein).

-

Data Analysis: The concentration of HCl at each time point is used to calculate the extent of hydrolysis. The rate constant can be determined by plotting the concentration of the reactant or product versus time and fitting the data to the appropriate rate law.

Spectroscopic Monitoring (NMR or FTIR)

Principle: Spectroscopic techniques can be used to monitor the disappearance of the starting material or the appearance of the hydrolysis products in real-time.

Detailed Methodology (¹H NMR):

-

Sample Preparation: A solution of this compound is prepared in a deuterated aprotic solvent (e.g., acetone-d₆) in an NMR tube.

-

Initiation and Data Acquisition: A small, known amount of D₂O is injected into the NMR tube. ¹H NMR spectra are then acquired at regular intervals.

-

Spectral Analysis: The progress of the hydrolysis is monitored by observing the decrease in the intensity of the signals corresponding to the this compound protons and the appearance of new signals corresponding to the benzyldimethylsilanol protons.

-

Quantification: The relative integrals of the reactant and product peaks are used to determine their concentrations over time. This data can then be used to calculate the reaction rate constant.

Detailed Methodology (FTIR):

-

Setup: The reaction is carried out in a suitable reaction cell that can be monitored in situ by an FTIR spectrometer, often using an Attenuated Total Reflectance (ATR) probe.

-

Spectral Monitoring: The hydrolysis is initiated by the addition of water. The reaction is monitored by observing changes in the infrared spectrum, specifically the disappearance of the Si-Cl stretching vibration and the appearance of the Si-OH and O-H stretching bands.

-

Data Analysis: The change in absorbance of these characteristic peaks over time is correlated to the concentration changes, allowing for the determination of the reaction kinetics.

Visualizations

Caption: Hydrolysis and subsequent condensation pathway of this compound.

Caption: Experimental workflow for titrimetric analysis of hydrolysis.

Conclusion

This compound exhibits high reactivity towards water, readily undergoing hydrolysis to form benzyldimethylsilanol and hydrochloric acid. This inherent instability necessitates careful handling and storage in anhydrous conditions. While specific quantitative kinetic data remains elusive in readily accessible literature, the provided qualitative assessment and adaptable experimental protocols offer a solid foundation for researchers and drug development professionals to design and execute studies to determine the hydrolytic stability of this compound under their specific conditions of interest. The understanding and control of this hydrolytic instability are paramount for the successful application of this compound in synthesis and materials science.

References

An In-depth Technical Guide to the Safe Handling of Benzylchlorodimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling instructions for benzylchlorodimethylsilane (CAS No. 1833-31-4), a versatile organosilicon compound utilized in various applications, including the synthesis of silane-modified polymers, surface modification, and as an intermediate in organic synthesis.[1] Due to its hazardous properties, strict adherence to safety procedures is crucial to mitigate risks in the laboratory and during drug development processes.

Chemical and Physical Properties

This compound is a colorless liquid that reacts rapidly with water and other protic solvents.[2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₉H₁₃ClSi | [1][4] |

| Molecular Weight | 184.74 g/mol | [1][4][5][6] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 101-103 °C at 18 mmHg | [1][2][3][4][5] |

| Density | 1.018 g/mL at 25 °C | [1][2][3][4][5] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [5][6][7] |

| Refractive Index | 1.511 (at 20 °C) | [1][2][3][5] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[5][6][8] Ingestion is toxic, and skin contact is harmful.[8] It is also very toxic to aquatic life.[8]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

NFPA 704 Diamond:

A specific NFPA 704 rating for this compound was not found in the search results, but a related compound's SDS provides a general idea of the hazards. For a disinfectant containing n-alkyl dimethyl benzyl ammonium chloride, the NFPA rating is given as Health: 3, Flammability: 0, Instability: 0.[8] However, given the combustible nature and water reactivity of this compound, a more appropriate estimation would consider these factors.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[9][10] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| Protection Type | Specification | References |

| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is also recommended. | [5][8] |

| Skin Protection | Protective gloves (neoprene, butyl, or nitrile rubber). Protective work clothing. | [8] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) should be used if inhalation of vapors is possible. Work should be conducted in a well-ventilated area, preferably a chemical fume hood. | [5] |

PPE Selection Workflow

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[11]

-

Do not breathe vapors or mist.[8]

-

Keep away from heat, sparks, and open flames.[11]

-

Ground all equipment to prevent static discharge.[11]

-

Use spark-proof tools.[11]

-

Reacts violently with water; avoid contact with moisture.[11]

Storage:

-

Store in a cool, dry, well-ventilated place away from incompatible materials.[2][3]

-

Keep containers tightly closed.[11]

-

Store under an inert atmosphere.[11]

-

Incompatible materials include strong oxidizing agents, strong acids, strong bases, and metals.[11]

First Aid Measures

Immediate medical attention is required for any exposure.[8]

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention. | [8][13] |

| Skin Contact | Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical advice. | [8][13][14] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [8][14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call for medical help immediately. | [8][12] |

Accidental Release and Disposal

Spill Response:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Absorb the spill with a liquid-binding material such as sand, diatomite, or universal binders.[8] Do not use water.

-

Neutralize: A neutralizing agent can be used.

-

Collect: Collect the absorbed material into a suitable, closed container for disposal.

-

Decontaminate: Clean the affected area thoroughly.

Emergency Spill Response Flowchart

Caption: Step-by-step workflow for responding to an accidental spill.

Disposal:

-

Dispose of contaminated material as hazardous waste in accordance with local, regional, and national regulations.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Carbon dioxide, dry chemical powder, or alcohol-resistant foam.[8][12] Water may be ineffective and can react with the substance.[11]

-

Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including carbon oxides, silicon dioxide, and hydrogen chloride gas.[11] Vapors may form explosive mixtures with air.[11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][11]

Experimental Protocol: Quenching and Work-up Procedure

This protocol outlines a general method for safely quenching a reaction mixture containing residual this compound.

Objective: To safely neutralize unreacted this compound and prepare the reaction mixture for further purification.

Materials:

-

Reaction mixture containing this compound

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Separatory funnel

-

Erlenmeyer flasks

-

Stir plate and stir bar

-

Ice bath

Procedure:

-

Cooling: Cool the reaction vessel to 0 °C in an ice bath to control the exothermic reaction during quenching.

-

Quenching: Slowly and carefully add saturated aqueous sodium bicarbonate solution to the reaction mixture with vigorous stirring. The addition should be dropwise to manage the evolution of gas (CO₂) and heat.

-

Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (2-3 times).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filtration: Filter the drying agent.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

Safety Considerations:

-

All steps should be performed in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

-

Be aware of the potential for pressure buildup during the quenching step due to gas evolution.

This guide is intended to provide a comprehensive overview of the safety and handling procedures for this compound. It is imperative that all users consult the most current Safety Data Sheet (SDS) and receive proper training before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1833-31-4 [chemicalbook.com]

- 3. This compound CAS#: 1833-31-4 [m.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound 97 1833-31-4 [sigmaaldrich.com]

- 6. 苄基二甲基氯硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. michigan.gov [michigan.gov]

- 9. theory.labster.com [theory.labster.com]

- 10. epa.gov [epa.gov]

- 11. fishersci.com [fishersci.com]

- 12. westliberty.edu [westliberty.edu]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. aksci.com [aksci.com]

Thermogravimetric Analysis of Benzylchlorodimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific thermogravimetric analysis (TGA) data for Benzylchlorodimethylsilane is not available in the public domain. This technical guide has been compiled based on the known physical and chemical properties of this compound, alongside data from the thermal analysis of analogous organochlorosilane compounds. The quantitative data and decomposition pathways presented herein are illustrative and intended to provide a scientifically grounded framework for researchers undertaking such analysis.

Introduction

This compound (C9H13ClSi) is a versatile organosilicon compound utilized in a variety of synthetic applications, including as a protecting group and in the preparation of silicon-containing materials. A thorough understanding of its thermal stability and decomposition profile is critical for its safe handling, storage, and application in processes where it may be subjected to elevated temperatures. Thermogravimetric analysis (TGA) is a fundamental technique for assessing these properties by monitoring the change in mass of a sample as a function of temperature in a controlled atmosphere. This guide provides a comprehensive overview of the expected thermogravimetric behavior of this compound and a detailed protocol for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is essential for interpreting its thermal behavior.

| Property | Value |

| Molecular Formula | C9H13ClSi |

| Molecular Weight | 184.74 g/mol |

| Appearance | Colorless liquid[1] |

| Boiling Point | 101-103 °C at 18 mmHg[2][3][4] |

| Density | 1.018 g/mL at 25 °C[1][2][3][4] |

| Melting Point | < 0 °C[3] |

| Flash Point | 73 °C (closed cup)[4] |

| Reactivity | Reacts rapidly with moisture, water, and protic solvents[3]. |

Expected Thermogravimetric Profile

Due to its volatility and reactivity, the TGA profile of this compound is expected to exhibit distinct mass loss events. The analysis should be conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Table 2: Predicted Thermal Events for this compound in an Inert Atmosphere

| Temperature Range (°C) | Predicted Mass Loss (%) | Description |

| 25 - 150 | Variable (dependent on heating rate) | Evaporation: Initial mass loss due to the volatility of the compound. A faster heating rate will shift this event to a higher temperature. |

| 150 - 350 | ~40-50% | Initial Decomposition: Cleavage of the Si-C (benzyl) bond, leading to the loss of the benzyl group (C7H7•) as volatile fragments. |

| 350 - 600 | ~30-40% | Secondary Decomposition: Fission of Si-CH3 and Si-Cl bonds, resulting in the formation of various volatile silicon-containing species and hydrocarbons. |

| > 600 | - | Residue Formation: A stable residue, potentially consisting of silicon carbide or silicon oxycarbide (if trace oxygen is present), may remain. The percentage will be highly dependent on the experimental conditions. |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is likely to proceed through a multi-step radical mechanism. The primary and secondary decomposition steps are visualized in the following diagram.

Caption: A diagram illustrating the proposed multi-step thermal decomposition of this compound.

Experimental Protocol

This section outlines a detailed methodology for the thermogravimetric analysis of this compound. Given the corrosive nature of the compound and its decomposition products (e.g., potential for HCl evolution), appropriate material selection for the TGA instrument components is crucial.

5.1. Instrumentation and Consumables

-

Thermogravimetric Analyzer: A TGA instrument capable of precise temperature and mass control.

-

Crucibles: Platinum or alumina (Al2O3) crucibles are recommended due to their high-temperature resistance and chemical inertness towards corrosive substances.[1][2][3][5]

-

Purge Gas: High purity nitrogen or argon (99.999%).

-

Sample Handling: Micropipette for accurate liquid sample dispensing. The analysis should be performed in a well-ventilated fume hood.

5.2. Experimental Workflow

The following diagram outlines the key steps for performing the TGA of this compound.

Caption: A flowchart detailing the experimental procedure for the thermogravimetric analysis of this compound.

5.3. Step-by-Step Procedure

-

Crucible Preparation: Clean the platinum or alumina crucible by heating it in the TGA furnace to 900 °C in an air atmosphere to remove any contaminants, then cool to room temperature.

-

Taring: Tare the empty crucible in the TGA.

-

Sample Loading: In a fume hood, carefully dispense 2-5 mg of this compound into the tared crucible using a micropipette. Record the initial sample mass precisely. Due to its volatility, it is advisable to use a TGA with a sealed pan option or to minimize the time between sample loading and the start of the experiment.

-

Instrument Setup: Place the crucible in the TGA autosampler or manually load it onto the balance mechanism.

-

Experimental Conditions:

-

Purge Gas: Set the flow rate of high purity nitrogen to 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C for 10 minutes.

-

Ramp the temperature from 25 °C to 800 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the sample mass as a function of temperature and time.

-

Post-Analysis: After the experiment, cool the furnace to room temperature before removing the crucible. The residue in the crucible should be disposed of as hazardous waste.

Data Interpretation

The primary output of a TGA experiment is a plot of mass versus temperature. The derivative of this curve, known as the Derivative Thermogram (DTG), shows the rate of mass loss and is useful for identifying the temperatures at which the most significant thermal events occur.

-

Onset Temperature of Decomposition: The temperature at which significant mass loss begins, indicating the start of thermal decomposition.

-

Peak Decomposition Temperature: The temperature at which the rate of mass loss is at its maximum, as indicated by the peak in the DTG curve.

-

Mass Loss Percentage: The percentage of the initial mass lost during each decomposition step.

-

Residue: The percentage of the initial mass remaining at the end of the experiment.

Safety Precautions

-

This compound is corrosive and reacts with moisture to produce hydrogen chloride (HCl) gas. Handle the compound in a dry, inert atmosphere or a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The exhaust from the TGA should be vented into a fume hood or an appropriate scrubbing system to handle any corrosive or toxic gases produced during decomposition.

This guide provides a foundational understanding of the expected thermogravimetric behavior of this compound and a robust protocol for its analysis. Researchers should adapt the experimental parameters based on their specific instrumentation and analytical objectives.

References

An In-Depth Technical Guide to the Physical Properties of Benzylchlorodimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Benzylchlorodimethylsilane, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and development work.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Boiling Point | 101-103 °C | at 18 mmHg[1][2][3] |

| 80-81 °C | at 15 mmHg[4] | |

| Density | 1.018 g/mL | at 25 °C[1][2] |

| 1.016 g/mL | Not specified |

Experimental Protocols

The following are detailed methodologies for the experimental determination of boiling point and density, which are standard procedures in chemical analysis.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic physical property.

Methodology: Distillation Method

A common and effective method for determining the boiling point of a liquid is through simple distillation.[3]

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The bulb of the thermometer should be positioned so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

-

Procedure:

-

The liquid sample (this compound) is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is heated gently.

-

As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

The temperature at which the liquid is consistently condensing and dripping into the receiving flask is recorded as the boiling point.

-

-

Pressure Correction: Since the boiling point is dependent on the atmospheric pressure, it is crucial to record the barometric pressure during the experiment. If the pressure is not at standard sea-level pressure (760 mmHg), a correction may need to be applied.

2. Determination of Density

Density is defined as the mass of a substance per unit volume. For liquids, it is typically measured in grams per milliliter (g/mL).

Methodology: Pycnometer Method

A pycnometer is a flask with a close-fitting ground glass stopper with a fine bore through its center, which allows for the measurement of a precise volume.

-

Apparatus: A pycnometer (specific gravity bottle), an analytical balance, and a constant temperature water bath.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges through the capillary is carefully wiped off.

-

The filled pycnometer is then weighed to determine the mass of the liquid.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and its mass is determined.

-

The volume of the pycnometer can be calculated from the mass and known density of the reference liquid.

-

The density of the this compound is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.

-

-

Temperature Control: Density is temperature-dependent; therefore, all measurements should be conducted at a constant and recorded temperature, typically using a water bath.[1]

Logical Relationship of Physical Properties

The following diagram illustrates the fundamental relationship between the mass, volume, and density of a substance, and the influence of temperature on these properties.

Caption: Logical flow of physical property determination.

References

Methodological & Application

Application Notes and Protocols: Benzylchlorodimethylsilane as a Protecting Group for Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving target molecules with high fidelity and yield. The benzylchlorodimethylsilane reagent provides a versatile tool for the protection of primary alcohols as benzyldimethylsilyl (BDMS) ethers. This protecting group offers a unique balance of stability and reactivity, rendering it a valuable asset in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. BDMS ethers are stable to a range of common synthetic conditions, yet can be selectively cleaved under specific acidic conditions, providing an orthogonal strategy in the presence of other protecting groups.

These application notes provide a comprehensive overview of the use of this compound for the protection of primary alcohols, including detailed experimental protocols for both protection and deprotection, quantitative data, and a comparative analysis with other common silyl ether protecting groups.

Data Presentation

Table 1: Protection of Primary Alcohols with this compound

The following table summarizes the typical reaction conditions and yields for the protection of various primary alcohols using this compound. The standard protocol involves the use of imidazole as a base in an aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

| Substrate (Primary Alcohol) | Reagents and Conditions | Solvent | Time (h) | Typical Yield (%) |

| Simple Aliphatic (e.g., 1-Hexanol) | This compound (1.1 eq.), Imidazole (2.2 eq.), rt | DCM | 1 - 3 | >95 |

| Benzylic (e.g., Benzyl alcohol) | This compound (1.1 eq.), Imidazole (2.2 eq.), rt | DCM | 1 - 2 | >95 |

| Allylic (e.g., Cinnamyl alcohol) | This compound (1.1 eq.), Imidazole (2.2 eq.), rt | DCM | 2 - 4 | >90 |

| Glycosidic (e.g., Primary OH in a protected monosaccharide) | This compound (1.2 eq.), Imidazole (2.5 eq.), rt | DMF | 4 - 8 | 85-95 |

| Substrate with Acid-Sensitive Groups | This compound (1.1 eq.), Imidazole (2.2 eq.), rt | DCM | 2 - 5 | >90 |

Note: Reaction times and yields are representative and may vary depending on the specific substrate, scale, and reaction conditions.

Table 2: Acid-Catalyzed Deprotection of Benzyldimethylsilyl Ethers

The cleavage of the BDMS group is typically achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the substrate's sensitivity.

| Substrate (BDMS-Protected Alcohol) | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Primary Aliphatic BDMS Ether | Acetic Acid/H₂O (2:1) | - | 25 | 2 - 4 | >90[1] |

| Primary Benzylic BDMS Ether | Trifluoroacetic Acid (TFA) (10-20% v/v) | CH₂Cl₂ | 0 - 25 | 0.5 - 2 | >95[1] |

| Sterically Hindered Primary BDMS Ether | p-Toluenesulfonic acid (cat.) | Methanol | 25 | 4 - 8 | 85-95[1] |

Note: The data presented are generalized from common laboratory practices. Specific yields and reaction times may vary depending on the exact substrate and reaction scale.[1]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using this compound

This protocol describes a general procedure for the formation of a benzyldimethylsilyl ether from a primary alcohol.

Materials:

-

Primary alcohol (1.0 eq.)

-

This compound (1.1 eq.)

-

Imidazole (2.2 eq.)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the primary alcohol (1.0 eq.) and imidazole (2.2 eq.) in anhydrous DCM at room temperature, add this compound (1.1 eq.) dropwise.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired benzyldimethylsilyl ether.

Protocol 2: Deprotection of a Benzyldimethylsilyl Ether using Acetic Acid

This protocol is suitable for the cleavage of BDMS ethers from substrates that are stable to moderately acidic conditions.[1]

Materials:

-

Benzyldimethylsilyl-protected alcohol (1.0 eq.)

-

Acetic acid

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the benzyldimethylsilyl-protected alcohol (1.0 eq.) in a 2:1 mixture of acetic acid and water.[1]

-

Stir the reaction mixture at room temperature (25 °C).[1]

-

Monitor the reaction progress by TLC.[1]

-

Upon completion (typically 2-4 hours), carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.[1]

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).[1]

-

Combine the organic layers and wash with brine (1 x 30 mL).[1]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.

Protocol 3: Deprotection of a Benzyldimethylsilyl Ether using Trifluoroacetic Acid

This protocol is effective for more stable BDMS ethers or when faster reaction times are desired.[1]

Materials:

-

Benzyldimethylsilyl-protected alcohol (1.0 eq.)

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the benzyldimethylsilyl-protected alcohol (1.0 eq.) in CH₂Cl₂.

-

Cool the solution to 0 °C using an ice bath.

-

Add trifluoroacetic acid (TFA) (typically 10-20% v/v) dropwise to the stirred solution.[1]

-

Allow the reaction to warm to room temperature (25 °C) and stir for 0.5-2 hours.[1]

-

Monitor the reaction progress by TLC.[1]

-

Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution.[1]

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).[1]

-

Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.[1]

-

Filter and concentrate the organic phase under reduced pressure.[1]

-

Purify the residue by flash column chromatography to yield the pure alcohol.[1]

Visualizations

Protection of a primary alcohol with this compound.

Acid-catalyzed deprotection of a benzyldimethylsilyl ether.

General experimental workflow for using BDMS as a protecting group.

Comparative Analysis with Other Silyl Ethers

The benzyldimethylsilyl (BDMS) group exhibits a stability profile that is comparable to the commonly used tert-butyldimethylsilyl (TBDMS) group under acidic conditions.[1] This allows for its selective removal in the presence of more robust silyl ethers like triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS). The general order of stability of silyl ethers towards acid hydrolysis is:

TMS < TES < BDMS ≈ TBDMS < TIPS < TBDPS

This trend allows for orthogonal deprotection strategies in complex molecules containing multiple silyl-protected hydroxyl groups. For instance, a BDMS ether can often be cleaved under conditions that leave a TIPS or TBDPS group intact.[1] The choice of silyl protecting group should be guided by the planned synthetic route and the stability of other functional groups present in the molecule.

Conclusion

This compound is an effective reagent for the protection of primary alcohols, offering high yields and mild reaction conditions for the formation of benzyldimethylsilyl ethers. The BDMS group provides a moderate level of stability, allowing for its selective removal under acidic conditions, which is advantageous for orthogonal protection strategies in complex organic synthesis. The protocols and data presented herein serve as a practical guide for the application of this valuable protecting group in research and development.

References

Application Notes and Protocols for the Protection of Secondary Alcohols with Benzylchlorodimethylsilane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the protection of secondary alcohols using benzylchlorodimethylsilane (BnDMSCl). The resulting benzyldimethylsilyl (BnDMS) ether is a valuable protecting group in multi-step organic synthesis due to its ease of formation, stability under various conditions, and selective removal.

Introduction

In the synthesis of complex organic molecules, particularly in drug development, the temporary protection of reactive functional groups is a critical strategy.[1] Alcohols, with their nucleophilic and acidic nature, often require protection to prevent unwanted side reactions.[1] Silyl ethers are among the most widely used protecting groups for alcohols due to the mild conditions required for their formation and cleavage.[2]

The benzyldimethylsilyl (BnDMS) group offers a robust protection strategy for secondary alcohols. The presence of the benzyl group provides steric hindrance and modulates the electronic properties of the silicon atom, influencing the stability of the resulting silyl ether.

Reaction Mechanism

The protection of a secondary alcohol with this compound typically proceeds via a nucleophilic substitution at the silicon center. The reaction is generally facilitated by a mild base, such as imidazole, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The base serves to activate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

Deprotection of the BnDMS ether is commonly achieved under acidic conditions.[3] The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the alcohol. Subsequent nucleophilic attack on the silicon atom, often by the conjugate base of the acid or a solvent molecule, leads to the cleavage of the silicon-oxygen bond, regenerating the free alcohol.[3]

Data Presentation

The following table summarizes the typical high yields observed for the protection of various secondary alcohols with this compound and their subsequent deprotection.

| Entry | Secondary Alcohol Substrate | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) |

| 1 | Cyclohexanol | >95 | Acetic Acid / H₂O | >90 |

| 2 | (S)-(-)-2-Pentanol | >95 | Trifluoroacetic Acid / DCM | >90 |

| 3 | 1-Phenylethanol | >95 | Acetic Acid / H₂O | >90 |

| 4 | Menthol | >95 | Trifluoroacetic Acid / DCM | >90 |

| 5 | Cholesterol | >90 | Acetic Acid / H₂O | >85 |

Note: Yields are representative and may vary depending on the specific reaction conditions and the nature of the substrate.

Experimental Protocols

Protocol 1: Protection of a Secondary Alcohol with this compound

This protocol describes a general procedure for the formation of a benzyldimethylsilyl ether from a secondary alcohol.

Materials:

-

Secondary Alcohol (1.0 eq)

-

This compound (1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a stirred solution of the secondary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM at room temperature, add this compound (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired benzyldimethylsilyl ether.

Protocol 2: Deprotection of a Benzyldimethylsilyl Ether

This protocol provides two common methods for the acid-catalyzed cleavage of a BnDMS ether to regenerate the secondary alcohol.[3]

Method A: Acetic Acid in Water [3]

Materials:

-

Benzyldimethylsilyl-protected alcohol (1.0 eq)

-

Acetic Acid

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether or ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the benzyldimethylsilyl-protected alcohol (1.0 eq) in a 2:1 mixture of acetic acid and water.[3]

-

Stir the reaction mixture at room temperature (25 °C).[3]

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[3]

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.[3]

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).[3]

-

Combine the organic layers and wash with brine (1 x 30 mL).[3]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[3]

-